molecular formula C18H22N4O B2964409 N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1311687-46-3

N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B2964409
CAS No.: 1311687-46-3
M. Wt: 310.401
InChI Key: CQCQORXNCNUYMJ-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a cyanobutyl group and a pyrazolylmethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of the Cyanobutyl Group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanobutyl halide.

    Attachment of the Pyrazolylmethyl Group: The final step involves the alkylation of the benzamide with a pyrazolylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The cyanobutyl and pyrazolylmethyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide: can be compared to other benzamides with different substituents.

    This compound: can also be compared to other pyrazole-containing compounds.

Uniqueness

The unique combination of the cyanobutyl and pyrazolylmethyl groups in this compound may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-6-17(11-19)20-18(23)16-8-5-7-15(10-16)12-22-14(3)9-13(2)21-22/h5,7-10,17H,4,6,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQORXNCNUYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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